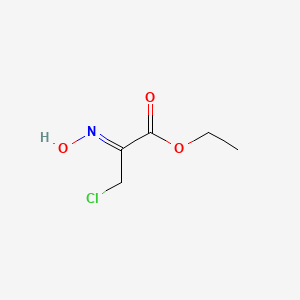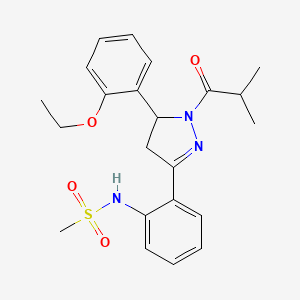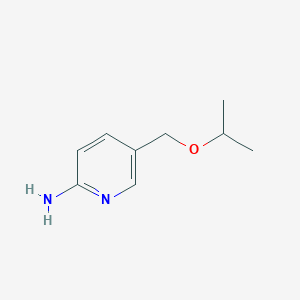
5-(Propan-2-yloxymethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Propan-2-yloxymethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1250393-41-9 . It has a molecular weight of 166.22 . The compound is in powder form and is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “5-(Propan-2-yloxymethyl)pyridin-2-amine” is 1S/C9H14N2O/c1-7(2)12-6-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Complex Formation
- Probing the effect of arm length and interactions in Cu(II) complexes : Researchers explored the synthesis of new unsymmetrical N-capped tripodal amines, including those similar to "5-(Propan-2-yloxymethyl)pyridin-2-amine", and their condensation reactions to generate mononuclear and dinuclear Cu(II) complexes. The study found that the arm length and the type of chelate ring sequences are crucial in the formation of these complexes, offering insights into the design of coordination compounds for various applications (Keypour et al., 2015).
Catalysis
- Hemilabile (Imino)pyridine Palladium(II) Complexes : A study demonstrated the synthesis of (imino)pyridine ligands with pendant arms and their palladium complexes, showing high catalytic activities in ethylene dimerization. This research highlights the potential of pyridin-2-amine derivatives in designing selective catalysts for industrial processes (Nyamato et al., 2015).
Enzymatic and Microbial Transformations
- Oxyfunctionalization using Burkholderia sp. : A study utilized Burkholderia sp. for the regioselective oxyfunctionalization of pyridine derivatives, including pyridin-2-amines, to produce hydroxylated pyridines. This method provides an efficient and environmentally friendly approach to synthesize intermediates for pharmaceuticals and polymers (Stankevičiūtė et al., 2016).
Synthesis of Complex Molecules
- Synthesis of Pyrrole and Pyrrole Derivatives : Pyrrole derivatives are synthesized via condensation of amines with carbonyl-containing compounds, a method relevant to the synthesis of compounds involving pyridin-2-amine derivatives. These compounds serve as key building blocks for biological molecules and have applications in dyes, solvents, and pharmaceuticals (Anderson & Liu, 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “5-(Propan-2-yloxymethyl)pyridin-2-amine” are not available, research into related 2-aminopyrimidine derivatives suggests potential applications in the development of new antitrypanosomal and antiplasmodial compounds . This could be a promising area for future research and development.
Eigenschaften
IUPAC Name |
5-(propan-2-yloxymethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-6-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRRVZKEXCYKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CN=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yloxymethyl)pyridin-2-amine | |
CAS RN |
1250393-41-9 |
Source


|
| Record name | 5-[(propan-2-yloxy)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

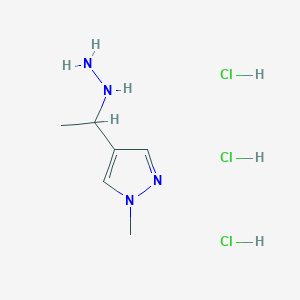
![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)
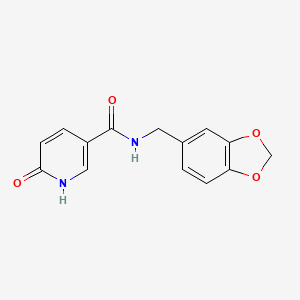
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
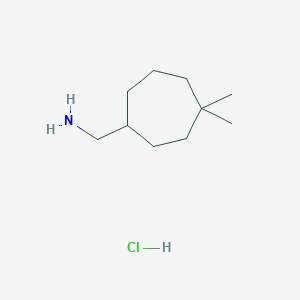
![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)
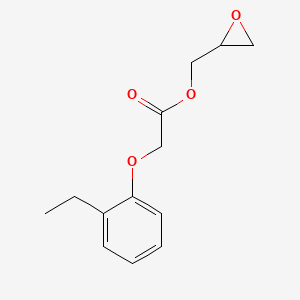
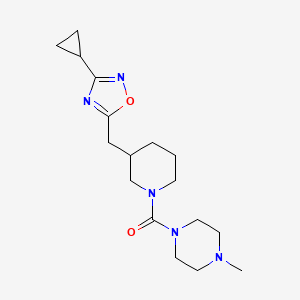
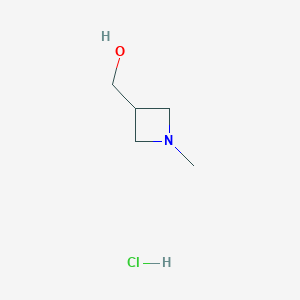
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
